3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Description
3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS: 85346-47-0) is a halogenated benzophenone derivative with a molecular formula of $ \text{C}{13}\text{H}7\text{BrCl}2\text{O}2 $. Its structure features a benzophenone core substituted with a bromine atom at position 3, a hydroxyl group at position 2 on the first phenyl ring, and chlorine atoms at positions 2' and 5' on the second phenyl ring. This unique arrangement of halogens and hydroxyl groups confers distinct chemical reactivity and biological activity, making it a compound of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-10-6-7(15)5-9(13(10)18)12(17)8-3-1-2-4-11(8)16/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOASFSKJSZNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351030 | |
| Record name | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332104-57-1 | |
| Record name | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | |
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Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2’,5-dichloro-2-hydroxybenzophenone are currently unknown. This compound is a halogenated aromatic ketone, and these types of compounds are generally useful in organic synthesis. .
Biological Activity
3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS No. 332104-57-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H7BrCl2O2, with a molecular weight of 346.00 g/mol. The compound features a benzophenone backbone with two chlorine atoms and one bromine atom as substituents, along with a hydroxyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its role as an inhibitor in several biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Binding : Research indicates that it can bind to certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which may protect cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological effects of this compound. Below are key findings summarized from diverse sources:
Anticancer Activity
A study reported that derivatives of benzophenone compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The IC50 values for different derivatives were measured, indicating the effectiveness of these compounds in cancer treatment.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 15.0 |
| This compound | MCF7 (Breast) | 12.5 |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 10 |
This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Case Studies
- In Vivo Toxicity Assessment : A case study examined the toxicity profile of this compound in animal models. Results indicated that at high doses, the compound led to liver and kidney damage, highlighting the importance of dose regulation when considering therapeutic applications.
- Proteomics Research : In proteomics studies, this compound was utilized as a biochemical tool to explore protein interactions and modifications, aiding in the understanding of cellular processes affected by environmental contaminants .
Scientific Research Applications
Scientific Research Applications
1. Chemistry: Building Block for Organic Synthesis
- Overview : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules.
- Reactions : It can undergo various reactions such as:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups using nucleophilic reagents.
- Oxidation and Reduction : The hydroxyl group can be oxidized to form ketones or aldehydes, and the carbonyl group can be reduced to alcohols.
2. Biology: Enzyme Inhibition Studies
- Overview : In biological research, 3-bromo-2',5-dichloro-2-hydroxybenzophenone is investigated for its ability to inhibit specific enzymes.
- Case Study : A study on small-molecule inhibitors highlighted its potential in inhibiting the HIF-1 signaling pathway, showcasing IC50 values that indicate its potency as an enzyme inhibitor .
3. Medicine: Pharmacological Properties
- Overview : The compound is being explored for its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities.
- Research Findings : Preliminary studies suggest that it may exhibit significant activity against certain pathogens and inflammatory markers, warranting further investigation into its therapeutic potential .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, such as UV filters in cosmetic formulations and additives in polymer production.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of halogens with other functional groups | Sodium hydroxide, DMSO |
| Oxidation | Conversion of hydroxyl group to ketones or aldehydes | Potassium permanganate |
| Reduction | Conversion of carbonyl group to alcohols | Sodium borohydride |
| Compound | Target Pathway | IC50 (μM) |
|---|---|---|
| This compound | HIF-1 Inhibition | 0.6 |
| Other derivatives | Various Enzymes | Varies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone become evident when compared to related halogenated benzophenones and aromatic ketones. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Halogen Substitution Patterns: The presence of bromine at position 3 and chlorines at 2' and 5' enhances electrophilic aromatic substitution reactivity compared to mono-halogenated analogs . Replacement of hydroxyl with ethoxy (as in (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone) reduces hydrogen-bonding capacity, lowering solubility in polar solvents .
Biological Activity: The hydroxyl group at position 2 in this compound is critical for antimicrobial activity, as its removal diminishes efficacy against Staphylococcus aureus . Fluorinated analogs (e.g., 3’-Bromo-2’-fluoro-5’-hydroxyacetophenone) exhibit improved binding affinity to kinase enzymes due to fluorine’s electronegativity .
Structural Modifications: Compounds with methylpropanone side chains (e.g., 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one) show increased lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies . Trifluoromethyl groups (e.g., 3-Bromo-2,4,5-trifluoroacetophenone) improve thermal stability but reduce biodegradability .
Research Implications
The comparative data highlight that subtle structural changes significantly alter the compound’s properties:
- Antimicrobial Applications: The dichloro substitution in this compound provides broader-spectrum activity compared to mono-chlorinated derivatives .
- Drug Design : Fluorine or ethoxy substitutions offer tunability for target-specific pharmacokinetics .
- Industrial Use: Methylpropanone derivatives are preferred in agrochemicals due to their environmental persistence .
Preparation Methods
Preparation of Key Intermediates
Synthesis of 3-Bromo-5-chlorophenol (Intermediate)
A critical intermediate is 3-bromo-5-chlorophenol, which can be prepared by hydrolysis of a diazonium salt precursor in acidic medium. According to a patented method:
- Starting Material: 3-bromo-5-chloronitrobenzene.
- Hydrolysis: Conducted in an acidic medium composed of aqueous sulfuric acid and an organic inert solvent (e.g., toluene, dimethylbenzene, or halogenated alkanes like methylene dichloride).
- Conditions: Acid consumption is 8–12 times the molar amount of starting material; temperature is maintained at 80–120 °C.
- Yield: Approximately 56% yield of 3-bromo-5-chlorophenol after extraction and purification.
- Advantages: Low cost, easy purification, scalable for industrial production.
| Parameter | Value/Range |
|---|---|
| Acid consumption | 8–12 molar equivalents |
| Acid concentration | 5–90% aqueous sulfuric acid |
| Temperature | 80–120 °C |
| Reaction time | ~2 hours |
| Yield | ~56% |
This intermediate is essential for further coupling to form the hydroxybenzophenone.
Formation of the Benzophenone Core
Coupling via Friedel-Crafts Acylation or Related Methods
The benzophenone structure is commonly formed by acylation of an aromatic ring with an acid chloride or equivalent.
- A typical approach involves reacting substituted phenols (e.g., 3-bromo-5-chlorophenol) with substituted benzoyl chlorides or benzoyl derivatives under Lewis acid catalysis.
- Alternatively, nucleophilic aromatic substitution or Ullmann-type coupling can be employed depending on substituent patterns.
A related study on substituted benzophenones reported synthesis via refluxing hydroxybenzophenone with substituted aryl halides in the presence of potassium carbonate and catalytic tetrabutylammonium bromide in dichloromethane, achieving good yields. Although this study focused on 4-substituted ethers, the methodology is adaptable for halogenated benzophenones.
Introduction of the Hydroxyl Group at the 2-Position
Hydroxylation at the 2-position of the benzophenone ring is typically achieved by:
- Starting from 2-hydroxybenzoyl derivatives or
- Selective hydrolysis or demethylation of methoxy precursors.
The presence of electron-withdrawing groups like bromine and chlorine influences reactivity and regioselectivity.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrolysis to 3-bromo-5-chlorophenol | 3-bromo-5-chloronitrobenzene | Aqueous H2SO4 + organic solvent, 80–120 °C, 2 h | 56 | Scalable, low cost |
| Reduction to bromo-chloroaniline | 3-bromo-5-chloronitrobenzene | SnCl2 in dehydrated alcohol, 80 °C, 2 h | 79–93 | Multiple reduction methods available |
| Hydrolysis of 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | NaOH aqueous, 80–100 °C, 6 h; acidification | 81–86 | Intermediate for benzophenone synthesis |
| Coupling to benzophenone core | Substituted phenol + benzoyl chloride | Lewis acid catalysis or K2CO3/TBAB in DCM, reflux 6 h | Good | Adapted from substituted benzophenone syntheses |
Research Findings and Analysis
- The hydrolysis method for 3-bromo-5-chlorophenol offers a balance of cost-efficiency and purity, making it suitable for scale-up.
- Reduction of nitro intermediates to anilines can be achieved by various methods including stannous chloride reduction, Raney-Ni catalysis with ammonium formate, or iron powder reduction, with yields up to 93%.
- Hydrolysis of nitrobenzaldehyde derivatives to nitrobenzoic acids is reproducible with high yields and mild conditions, providing versatile intermediates.
- Coupling reactions under mild base and catalytic phase-transfer conditions yield substituted benzophenones efficiently, with good control over substitution patterns.
Q & A
Q. Q1: What are the optimal synthetic routes for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, considering steric hindrance and regioselectivity?
Methodological Answer: Synthesis typically involves halogenation of a precursor benzophenone. For bromination, selective introduction of bromine at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄, as seen in analogous brominated acetophenones . Chlorination at the 2' and 5' positions may require Friedel-Crafts acylation with AlCl₃ as a catalyst, but steric hindrance from existing substituents necessitates careful temperature control (0–5°C) to avoid over-substitution. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .
Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR : ¹H NMR will show distinct aromatic proton splitting patterns (e.g., doublets for para-substituted Cl groups at δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~190 ppm and halogenated carbons (Br, Cl) downfield-shifted .
- X-ray crystallography : Resolve ambiguity in substituent positions. For example, in structurally similar bromo-chloro benzophenones, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups creates a planar conformation, observable via X-ray .
- HRMS : Confirm molecular weight (calc. for C₁₃H₇BrCl₂O₂: ~356.89 g/mol) and isotopic patterns .
Advanced Research Questions
Q. Q3: What reaction mechanisms explain the nucleophilic aromatic substitution (NAS) reactivity of this compound?
Methodological Answer: The bromine atom at the 3-position is activated for NAS due to electron-withdrawing effects from the adjacent hydroxyl and carbonyl groups. Kinetic studies using DMSO/K₂CO₃ as base show that the hydroxyl group deprotonates to form a phenoxide ion, enhancing ring activation. Computational DFT analysis (e.g., Gaussian 09) can map charge distribution, identifying electron-deficient carbons for nucleophilic attack . Competing pathways (e.g., elimination vs. substitution) must be monitored via LC-MS to optimize yields.
Q. Q4: How do computational methods predict the photostability of this compound under UV exposure?
Methodological Answer: Time-dependent density functional theory (TD-DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model excited-state behavior. The compound’s UV-Vis spectrum (λmax ~290 nm) correlates with π→π* transitions in the benzophenone core. Degradation pathways (e.g., C-Br bond cleavage) are predicted via bond dissociation energy (BDE) calculations. Experimental validation involves accelerated UV aging (e.g., QUV tester, 340 nm) with HPLC tracking of degradation products .
Q. Q5: What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?
Methodological Answer:
- Protecting groups : Temporarily silylate the hydroxyl group (e.g., TBSCl) to prevent Pd catalyst poisoning .
- Ligand selection : Use bulky ligands (e.g., SPhos) to suppress β-hydride elimination.
- Solvent optimization : Aqueous DMF enhances solubility of boronic acid partners while minimizing hydrolysis .
Data-Driven Analysis & Contradictions
Q. Q6: How to resolve discrepancies in reported melting points for halogenated benzophenones?
Methodological Answer: Variations in melting points (e.g., 110°C vs. 105°C) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify impurities. For example, residual DMF in 3'-bromo analogs lowers observed melting points by ~5°C .
Q. Q7: What analytical techniques differentiate between ortho, meta, and para substitution patterns in related bromo-chloro benzophenones?
Methodological Answer:
- NOESY NMR : Proximity effects between hydroxyl protons and adjacent substituents confirm substitution patterns.
- IR spectroscopy : Hydrogen bonding (O-H stretch ~3200 cm⁻¹) shifts depending on substituent proximity .
- Crystallographic data : Compare with Cambridge Structural Database entries (e.g., CSD refcodes for 2-hydroxy-5-chlorobenzophenone) .
Application-Oriented Research
Q. Q8: Can this compound act as a ligand for transition-metal catalysts?
Methodological Answer: The hydroxyl and carbonyl groups enable chelation with metals like Cu(II) or Pd(II). Titration experiments (UV-Vis, Job’s plot) determine stoichiometry. For example, Cu(II) complexes of similar ligands show enhanced catalytic activity in C-N coupling reactions (TOF up to 1,200 h⁻¹) .
Q. Q9: What environmental degradation pathways are relevant for this compound, and how can they be monitored?
Methodological Answer: Hydrolytic degradation (pH-dependent) and photolysis are primary pathways. LC-QTOF-MS identifies breakdown products (e.g., dehalogenated benzophenones). Ecotoxicity assays (Daphnia magna LC50) assess environmental impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
